molecular formula C13H10F2N2O B5731369 N-(2,4-difluorophenyl)-N'-phenylurea

N-(2,4-difluorophenyl)-N'-phenylurea

Cat. No.: B5731369
M. Wt: 248.23 g/mol
InChI Key: FLQFFTIBMUTTAY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two fluorine atoms attached to the phenyl ring at the 2 and 4 positions, and a phenyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-phenylurea typically involves the reaction of 2,4-difluoroaniline with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:

2,4-difluoroaniline+phenyl isocyanateN-(2,4-difluorophenyl)-N’-phenylurea\text{2,4-difluoroaniline} + \text{phenyl isocyanate} \rightarrow \text{N-(2,4-difluorophenyl)-N'-phenylurea} 2,4-difluoroaniline+phenyl isocyanate→N-(2,4-difluorophenyl)-N’-phenylurea

The reaction is usually conducted in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-phenylurea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness

N-(2,4-difluorophenyl)-N’-phenylurea is unique due to the presence of both fluorine atoms and the phenylurea moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in similar compounds. Additionally, the presence of fluorine atoms can enhance the compound’s biological activity and selectivity towards certain molecular targets.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQFFTIBMUTTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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